molecular formula C6H12O3S3 B11971883 2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide CAS No. 6342-28-5

2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide

Cat. No.: B11971883
CAS No.: 6342-28-5
M. Wt: 228.4 g/mol
InChI Key: SHCUNNZJVZVTKB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₂O₃S₃ and a molecular weight of 228.353 g/mol . Its structure consists of a six-membered trithiane ring (three sulfur atoms alternating with three carbon atoms) substituted with methyl groups at positions 2, 4, and 6. Each sulfur atom in the ring is oxidized to a sulfoxide (S=O), giving the compound its trioxide designation. The CAS registry number for this compound is 6342-28-5 .

Properties

CAS No.

6342-28-5

Molecular Formula

C6H12O3S3

Molecular Weight

228.4 g/mol

IUPAC Name

2,4,6-trimethyl-1,3,5-trithiane 1,3,5-trioxide

InChI

InChI=1S/C6H12O3S3/c1-4-10(7)5(2)12(9)6(3)11(4)8/h4-6H,1-3H3

InChI Key

SHCUNNZJVZVTKB-UHFFFAOYSA-N

Canonical SMILES

CC1S(=O)C(S(=O)C(S1=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide typically involves the oxidation of 2,4,6-trimethyl-(1,3,5)trithiane. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the trioxide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the trioxide back to the parent trithiane compound.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: 2,4,6-Trimethyl-(1,3,5)trithiane.

    Substitution: Various substituted trithiane derivatives.

Scientific Research Applications

2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Toxicity/Properties (if available) References
This compound C₆H₁₂O₃S₃ 228.35 Methyl-substituted trithiane ring; sulfoxides Limited toxicity data in provided evidence.
2,4,6-Tri-isopropyl-[1,3,5]trithiane C₁₂H₂₄S₃ ~264.5 (estimated) Bulkier isopropyl substituents; unoxidized trithiane core No direct toxicity data available.
1,3,5-Trithiane, 1,1,3,3,5,5-hexaoxide C₃H₆O₆S₃ 234.0 (calculated) Fully oxidized trithiane (sulfone groups, O=S=O) Higher polarity; potential stability differences.
2,4,6-Trimethyl-s-trioxane C₆H₁₂O₃ 132.16 Oxygen-based ring (trioxane); methyl substituents Severe eye/skin irritation in rabbits; human LDLo: 1462 mg/kg.

Key Comparative Insights

a) Substituent Effects
  • Methyl vs. Isopropyl Groups : The substitution of methyl groups (target compound) with isopropyl groups (C₁₂H₂₄S₃) increases steric hindrance and hydrophobicity, likely reducing solubility in polar solvents .
  • Oxidation State: The target compound’s sulfoxide groups (S=O) contrast with the unoxidized trithiane (C₁₂H₂₄S₃) and the fully oxidized hexaoxide (C₃H₆O₆S₃). Sulfoxides enhance polarity compared to unoxidized analogs, while sulfones (hexaoxide) further increase oxidative stability and polarity .
b) Heteroatom Influence
  • Sulfur vs. Oxygen Rings : The trioxane analog (C₆H₁₂O₃) replaces sulfur with oxygen in the ring, significantly altering reactivity. Trioxanes are more electrophilic and prone to ring-opening reactions, whereas trithianes exhibit greater thermal stability due to sulfur’s lower electronegativity .
c) Toxicity Profiles
  • Trioxane Toxicity: The trioxane analog (C₆H₁₂O₃) demonstrates severe irritation (5 mg caused severe eye damage in rabbits) and a human lethal dose (LDLo: 1462 mg/kg) .

Research Implications and Data Gaps

  • Physical Properties: Limited data on melting points, solubility, and stability of the target compound and its analogs. Experimental studies are needed to quantify these parameters.
  • Toxicity : While the trioxane analog has documented hazards, the toxicological profile of this compound remains uncharacterized in the provided evidence.
  • Applications : Sulfur-containing compounds like trithianes are explored in polymer chemistry and agrochemicals, whereas trioxanes are used in fragrances and drug synthesis. The target compound’s sulfoxide groups may offer unique reactivity for catalysis or medicinal chemistry .

Biological Activity

2,4,6-Trimethyl-(1,3,5)trithiane 1,3,5-trioxide (CAS Number: 6342-28-5) is a sulfur-containing organic compound with the molecular formula C6_6H12_{12}O3_3S3_3. This compound has garnered interest in various fields due to its potential biological activity, particularly in antitumor and antimicrobial applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The following table summarizes the chemical properties of this compound:

PropertyValue
Molecular FormulaC6_6H12_{12}O3_3S3_3
Molecular Weight228.35 g/mol
Density1.59 g/cm³
Boiling Point656.7 °C at 760 mmHg
Flash Point350.9 °C
Refractive Index1.684

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro experiments demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial depolarization and generation of reactive oxygen species (ROS). This process activates caspase-3 and leads to PARP cleavage .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treated HeLa and Jurkat cells were arrested in the G2/M phase of the cell cycle in a concentration-dependent manner .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it possesses inhibitory effects against several bacterial strains:

  • Bacterial Inhibition : Studies have reported that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains were determined through standard broth dilution methods.

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of various sulfur compounds against cancer cell lines:

  • Objective : To assess the cytotoxic effects of this compound on human breast cancer cells (MCF-7).
  • Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
  • Results : The IC50_{50} value was found to be approximately 15 µM, indicating significant cytotoxicity compared to control groups .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli:

  • Objective : To determine the MIC values for these bacterial strains.
  • Methodology : A standard agar diffusion method was employed.
  • Results : The MIC for Staphylococcus aureus was recorded at 32 µg/mL while for Escherichia coli it was at 64 µg/mL .

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